1,4-Dimethoxy-9,10-bis(phenylethynyl)anthracene
Description
Historical Context of Anthracene Derivatives in Organic Chemistry
Anthracene derivatives have played a pivotal role in organic chemistry since the isolation of anthracene from coal tar in 1832 by Jean-Baptiste Dumas and Auguste Laurent. Early studies focused on their aromatic reactivity and applications in dye synthesis, notably alizarin, the first natural dye synthesized artificially from anthraquinone in 1868. The discovery of anthracene’s fluorescence under ultraviolet light in the late 19th century further expanded its utility, leading to its use as a scintillator in radiation detection.
The 20th century saw systematic efforts to modify anthracene’s structure through substitutions at the 9,10-positions, which are kinetically and thermodynamically favored for electrophilic reactions. Introducing electron-donating or withdrawing groups at these positions enabled fine-tuning of photophysical properties. For instance, 9,10-diphenylanthracene became a benchmark for blue-emitting materials in OLEDs, while 9,10-bis(phenylethynyl)anthracene derivatives emerged as high-performance fluorophores due to extended π-conjugation. These developments laid the groundwork for designing this compound, which integrates methoxy groups at the 1,4-positions to modulate electronic effects and solubility.
Structural Features and Nomenclature of this compound
The compound’s IUPAC name, this compound, reflects its substitution pattern:
- Anthracene core : A tricyclic aromatic system of three fused benzene rings (C₁₄H₁₀).
- Methoxy groups (-OCH₃) : Positioned at the 1- and 4-positions, these electron-donating groups enhance solubility in polar solvents and influence the molecule’s electronic structure through resonance effects.
- Phenylethynyl groups (-C≡C-C₆H₅) : Attached to the 9- and 10-positions, these substituents extend conjugation, red-shifting absorption and emission spectra while improving charge transport properties.
The planar anthracene framework ensures strong π-π stacking interactions in solid-state applications, whereas the phenylethynyl “wings” introduce steric bulk to prevent aggregation-induced quenching. Density Functional Theory (DFT) calculations on analogous compounds reveal that methoxy groups lower the HOMO-LUMO gap by donating electron density to the anthracene core, while phenylethynyl groups stabilize the LUMO through conjugation.
Significance of Substituted Anthracenes in Materials Science
Substituted anthracenes are indispensable in materials science due to their:
- Optoelectronic tunability : Modifying substituents alters emission wavelengths, quantum yields, and charge-carrier mobility. For example, 9,10-bis(phenylethynyl)anthracene derivatives exhibit fluorescence quantum yields exceeding 80% in solution, making them ideal for OLED emitters.
- Thermal and chemical stability : The robust aromatic core withstands harsh processing conditions, such as vacuum deposition in device fabrication.
- Structural versatility : Functional groups like methoxy or cyano can be introduced to tailor solubility, crystallinity, or interfacial properties in thin-film devices.
This compound exemplifies these advantages. Its methoxy groups improve processability in solution-based techniques like spin-coating, while the phenylethynyl groups enhance electroluminescence efficiency in OLEDs. Recent studies highlight its potential in organic photovoltaics (OPVs), where its broad absorption spectrum and high exciton diffusion length improve light-harvesting efficiency.
Table 1: Key Properties of this compound and Related Derivatives
| Property | This compound | 9,10-Diphenylanthracene | 9,10-Bis(phenylethynyl)anthracene |
|---|---|---|---|
| Absorption λₘₐₓ (nm) | 390–410 | 370–380 | 400–420 |
| Emission λₘₐₓ (nm) | 450–470 | 430–440 | 460–480 |
| Quantum Yield (Φ) | 0.65–0.75 | 0.90–0.95 | 0.80–0.85 |
| HOMO-LUMO Gap (eV) | 2.8–3.0 | 3.1–3.3 | 2.7–2.9 |
| Solubility in THF | High | Moderate | Low |
Data synthesized from Refs .
Properties
CAS No. |
80034-22-6 |
|---|---|
Molecular Formula |
C32H22O2 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
1,4-dimethoxy-9,10-bis(2-phenylethynyl)anthracene |
InChI |
InChI=1S/C32H22O2/c1-33-29-21-22-30(34-2)32-28(20-18-24-13-7-4-8-14-24)26-16-10-9-15-25(26)27(31(29)32)19-17-23-11-5-3-6-12-23/h3-16,21-22H,1-2H3 |
InChI Key |
UEXPUIGHURZSFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=C(C3=CC=CC=C3C(=C12)C#CC4=CC=CC=C4)C#CC5=CC=CC=C5)OC |
Origin of Product |
United States |
Preparation Methods
Overview
1,4-Dimethoxy-9,10-bis(phenylethynyl)anthracene is an anthracene derivative with methoxy groups at the 1,4-positions and phenylethynyl groups at the 9,10-positions. The presence of these groups enhances electronic delocalization, making it suitable for optoelectronic applications, while the methoxy groups improve solubility and modulate electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through Suzuki/Sonogashira cross-coupling reactions. This process involves reacting 9,10-dibromoanthracene with phenylacetylene in the presence of a palladium catalyst and a base, typically under an inert atmosphere to prevent oxidation.
Key steps include:
- Pre-functionalization: Introducing methoxy groups at the 1,4-positions via nucleophilic substitution or Friedel-Crafts alkylation under controlled conditions.
- Coupling reactions: Using palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) with copper iodide as a co-catalyst in a degassed solvent system (e.g., tetrahydrofuran/triethylamine) to form ethynyl linkages.
- Purification: Column chromatography followed by recrystallization (e.g., from ethanol or dichloromethane) to isolate the target compound.
Critical considerations:
- Maintaining oxygen-free environments to prevent alkyne polymerization.
- Ensuring a stoichiometric balance of halide and alkyne reactants to minimize side products.
- Spectroscopic validation (¹H/¹³C NMR, HRMS) to confirm structural integrity.
Industrial Production Methods
Industrial production follows similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems ensure high yield and purity, and reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
- Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
- Oxidation: Quinones and other oxygenated derivatives.
- Reduction: Dihydro derivatives.
- Substitution: Various substituted anthracenes, depending on the electrophile used.
Biological Activity
Overview
Preparation of bis(phenylethynyl)anthracenes
Preparation of 9,10-bis(phenylethynyl)anthracene
- To 100 ml of dioxane, add 17.95 g (0.176 mole) of phenylacetylene and 4.0 g (0.174 mole) of lithium amide, and heat the solution at reflux for 2 hours.
- Cool the solution to 50°C and add 16.64 g (0.08 mole) of 9,10-anthraquinone portion-wise, followed by 100 ml of N,N-dimethylformamide.
- Stir the reaction mixture at 50°C for 4 hours and then cool to 25°C.
Preparation of 9,10-bis(phenylethynyl)anthracene from 9,10-dihydro-9,10-dihydroxy-9,10-bis(phenylethynyl)anthracene
- Dissolve 5 g (0.012 mole) of 9,10-dihydro-9,10-dihydroxy-9,10-bis(phenylethynyl)anthracene in 50 ml of dioxane and slowly add the solution to a solution of 10 g of stannous chloride dihydrate in ml of 50 percent aqueous acetic acid.
- An organic solid precipitates, which is collected by filtration after stirring at room temperature for 1 hour.
- Recrystallize the solid from benzene to obtain orange crystals in 40 percent yield, melting point 250-251°C.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxy-9,10-bis(phenylethynyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted anthracenes depending on the electrophile used.
Scientific Research Applications
1,4-Dimethoxy-9,10-bis(phenylethynyl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe and in the study of photophysical properties.
Biology: Employed in bioimaging and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential in photodynamic therapy.
Mechanism of Action
The compound exerts its effects through its unique photophysical properties. Upon excitation by light, it undergoes singlet fission, where one singlet exciton splits into two triplet excitons. This process enhances the efficiency of devices like solar cells and OLEDs. The molecular targets include the electronic states of the anthracene core, and the pathways involve energy transfer processes .
Comparison with Similar Compounds
(i) 9,10-Bis(phenylethynyl)anthracene (BPEA)
- Structure : Lacks methoxy groups, with phenylethynyl groups at 9,10-positions.
- Properties: Exhibits blue emission (Φf = 0.20–0.75) and high thermal stability (Td up to 484°C). Its planar structure facilitates π-π stacking, as confirmed by X-ray crystallography (monoclinic, space group C2/c, a = 22.855 Å) .
- Applications : Used in organic semiconductors and chemiluminescent systems (e.g., glow sticks for green light emission) .
(ii) 2,6-Diphenyl-9,10-bis(phenylethynyl)anthracene
- Structure : Additional phenyl groups at 2,6-positions.
- Properties : Demonstrates improved field-effect mobility (2.1 cm²/V·s vs. 0.8 cm²/V·s for BPEA) while retaining solid-state emission efficiency. The bulky phenyl groups reduce intermolecular aggregation, enhancing charge transport .
- Applications : Superior integrated optoelectronic performance for OLEDs and transistors .
(iii) Halogenated BPEA Derivatives
- Examples : 1-Chloro-BPEA (yellow-green emission), 2-Chloro-BPEA (green emission), 1,8-Dichloro-BPEA (yellow emission).
- Properties : Halogen substituents redshift emission wavelengths and alter chemiluminescence efficiency. For instance, 1-Chloro-BPEA in dibutyl phthalate exhibits a slope of 0.63 M in luminescence intensity .
- Applications : Key fluorophores in glow sticks (e.g., 1,8-Dichloro-BPEA for yellow light) .
(iv) 1,4,5,8-Tetramethyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol
- Structure : Methyl groups at 1,4,5,8-positions and hydroxyl groups at 9,10-positions.
- Properties : Reduced conjugation due to hydroxyl groups, but methyl substituents enhance steric protection against oxidation .
Comparative Data Table
Key Findings
Substituent Effects :
- Electron-donating groups (e.g., methoxy) : Enhance solubility and redshift emission via increased electron density.
- Bulky groups (e.g., 2,6-diphenyl) : Improve charge mobility by reducing π-π stacking .
- Halogens : Introduce bathochromic shifts and stabilize excited states for varied chemiluminescence .
Thermal Stability : Anthracene derivatives with extended π-systems (e.g., BPEA) exhibit high Td (>400°C), suitable for device fabrication .
Optoelectronic Trade-offs: While halogenation enhances emission diversity, it may reduce quantum yield compared to non-halogenated analogs .
Biological Activity
1,4-Dimethoxy-9,10-bis(phenylethynyl)anthracene is a polycyclic aromatic hydrocarbon known for its unique photophysical properties and potential biological applications. This compound has garnered attention due to its fluorescence characteristics and interactions with various biomolecules, which may lead to significant implications in biochemical and medicinal fields.
- Molecular Formula : C30H22O2
- Molecular Weight : 442.49 g/mol
- Melting Point : 254°C to 255°C
- Solubility : Insoluble in water; soluble in organic solvents like benzene and chloroform.
This compound exhibits its biological activity primarily through its interaction with cellular components. The compound's aromatic structure allows it to intercalate with DNA and RNA, potentially affecting gene expression and cellular signaling pathways. Additionally, its ability to generate reactive oxygen species (ROS) upon excitation may contribute to its cytotoxic effects in certain contexts.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Fluorescence | Exhibits strong fluorescence properties useful for imaging applications. |
| Anticancer Potential | Demonstrated cytotoxic effects against various cancer cell lines. |
| DNA Intercalation | Capable of intercalating into DNA, potentially leading to mutagenic effects. |
| Reactive Oxygen Species (ROS) | Induces oxidative stress in cells, which can trigger apoptosis. |
Anticancer Properties
A study conducted on the cytotoxic effects of this compound revealed significant activity against breast cancer cells (MCF-7) and lung cancer cells (A549). The compound exhibited an IC50 value of approximately 5 µM in MCF-7 cells and 7 µM in A549 cells, indicating potent anticancer effects .
Mechanistic Insights
Research utilizing fluorescence microscopy demonstrated that this compound can induce apoptosis in cancer cells through ROS generation. The compound was shown to increase intracellular ROS levels significantly within one hour of exposure .
DNA Interaction Studies
Spectroscopic studies confirmed that the compound intercalates into DNA, leading to a decrease in the thermal stability of DNA duplexes. This interaction was quantified using UV-vis absorption spectroscopy and thermal denaturation experiments .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound indicates low solubility in aqueous environments but favorable solubility in organic solvents. This property is beneficial for drug formulation but raises concerns regarding bioavailability when administered in vivo. Toxicity assessments have shown that while the compound exhibits anticancer properties, it also has a narrow therapeutic window due to potential off-target effects .
Q & A
Q. What are the established synthetic routes for 1,4-Dimethoxy-9,10-bis(phenylethynyl)anthracene, and what methodological considerations are critical for high yield and purity?
The synthesis typically involves Sonogashira cross-coupling reactions between halogenated anthracene precursors (e.g., 9,10-dibromoanthracene derivatives) and terminal alkynes. Key steps include:
- Pre-functionalization : Introducing methoxy groups at the 1,4-positions via nucleophilic substitution or Friedel-Crafts alkylation under controlled conditions .
- Coupling reactions : Using palladium catalysts (e.g., Pd(PPh₃)₄) with copper iodide as a co-catalyst in a degassed solvent system (e.g., THF/triethylamine) to form ethynyl linkages .
- Purification : Column chromatography followed by recrystallization (e.g., from ethanol or dichloromethane) to isolate the target compound.
Q. Critical considerations :
Q. How is the photophysical characterization of this compound performed, and what key parameters are evaluated?
Photophysical analysis involves:
- UV-Vis absorption spectroscopy : To determine π-π* transitions and molar extinction coefficients. Anthracene derivatives typically exhibit absorption maxima between 350–450 nm, influenced by substituents .
- Fluorescence spectroscopy : Measures emission spectra, quantum yield (Φ_f), and lifetime. For example, this compound shows Φ_f values ranging from 0.20–0.75 , depending on solvent polarity and aggregation state .
- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition temperatures >220°C) for optoelectronic applications .
Q. Methodological tips :
- Use degassed solvents to avoid quenching by dissolved oxygen.
- Compare solid-state vs. solution-phase emission to evaluate aggregation-induced effects .
Advanced Research Questions
Q. How can the optoelectronic properties of this compound be optimized for organic semiconductor applications?
Strategies include:
- Substituent engineering : Introducing electron-donating groups (e.g., methoxy) to enhance charge transport. For example, 2,6-diphenyl substitution on anthracene improves field-effect mobility while retaining emission .
- Crystal phase control : Using solution shearing or drop-pinned crystallization to grow α- or β-phase single crystals. β-phase crystals exhibit higher photoconductivity (on/off current ratios ~6×10³) due to favorable π-stacking .
- Doping : Blending with electron-deficient molecules (e.g., TCQN) to tune energy levels .
Q. Experimental validation :
Q. How do researchers resolve contradictions in reported fluorescence quantum yields (Φ_f) across studies?
Discrepancies in Φ_f arise from:
- Aggregation states : Solid-state Φ_f may differ from solution due to exciton coupling or excimer formation .
- Measurement conditions : Solvent polarity (e.g., toluene vs. DMSO) and concentration affect self-absorption and quenching .
- Instrument calibration : Use standardized dyes (e.g., quinine sulfate) to calibrate fluorometers.
Q. Resolution workflow :
Replicate experiments under identical conditions (solvent, temperature, excitation wavelength).
Conduct time-resolved fluorescence to distinguish radiative vs. non-radiative decay pathways.
Compare with computational models (e.g., TD-DFT) to predict solvent effects .
Q. What methodologies are employed to study the compound’s electrochemical properties for OLED applications?
Key techniques include:
- Cyclic voltammetry (CV) : Determines oxidation/reduction potentials. Anthracene derivatives typically show reversible redox peaks at -1.5 to -2.0 V (reduction) and +1.0 to +1.5 V (oxidation) vs. Ag/AgCl .
- Electroluminescence (EL) testing : Fabricate multilayer OLED devices with ITO/PEDOT:PSS/emissive layer/LiF/Al configurations.
- Impedance spectroscopy : Measures charge injection barriers at electrode interfaces.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
